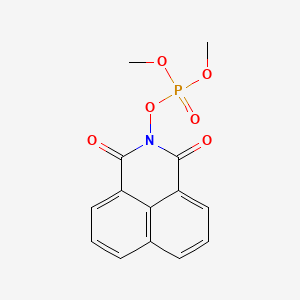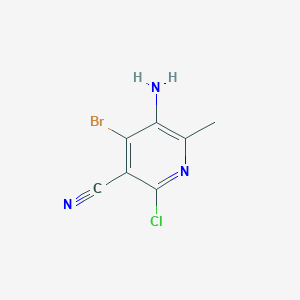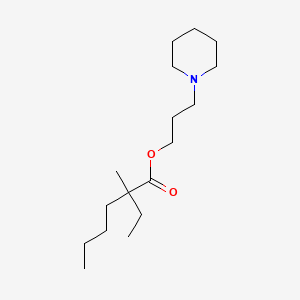
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate is an organic compound with the molecular formula C13H17Br2NO2. It is a derivative of benzoic acid and contains both bromomethyl and dimethylaminoethyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate typically involves a multi-step process:
Bromination: The starting material, 3,4-dimethylbenzoic acid, undergoes bromination to introduce bromomethyl groups at the 3 and 4 positions of the aromatic ring.
Esterification: The brominated intermediate is then esterified with 2-(dimethylamino)ethanol under acidic conditions to form the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the dimethylaminoethyl group.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group but lacks the bromomethyl groups
Propiedades
Número CAS |
64236-17-5 |
|---|---|
Fórmula molecular |
C13H17Br2NO2 |
Peso molecular |
379.09 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C13H17Br2NO2/c1-16(2)5-6-18-13(17)10-3-4-11(8-14)12(7-10)9-15/h3-4,7H,5-6,8-9H2,1-2H3 |
Clave InChI |
ODYBDNXMCMUYHY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC(=C(C=C1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)



![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)




![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)

